molecular formula C13H22O2 B8460945 3-Cyclohexen-1-ol, 4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl- CAS No. 33759-63-6

3-Cyclohexen-1-ol, 4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-

Cat. No. B8460945
Key on ui cas rn: 33759-63-6
M. Wt: 210.31 g/mol
InChI Key: JUFKQNCQDFHWFD-UHFFFAOYSA-N
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Patent
US04983723

Procedure details

In 50 ml of anhydrous acetone was dissolved 2.5 g of 4-(4-hydroxy-2,6,6-trimethylcyclohex-1-enyl)but-3-en-2-ol, and 10.4 g of activated manganese dioxide was added to the solution, followed by heating at 40° to 50° C. for 24 hours while vigorous stirring. After completion of the reaction, the reaction mixture was allowed to cool to room temperature, and any insoluble matter was removed by filtration. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography to obtain 1.5 g (yield: 60%) of 4-(4-hydroxy-2,6,6-trimethylcyclohex-1-enyl)but-3-en-2-one.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[C:5]([CH:10]=[CH:11][CH:12]([OH:14])[CH3:13])=[C:4]([CH3:15])[CH2:3]1>CC(C)=O.[O-2].[O-2].[Mn+4]>[OH:1][CH:2]1[CH2:7][C:6]([CH3:8])([CH3:9])[C:5]([CH:10]=[CH:11][C:12](=[O:14])[CH3:13])=[C:4]([CH3:15])[CH2:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
OC1CC(=C(C(C1)(C)C)C=CC(C)O)C
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
10.4 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution
TEMPERATURE
Type
TEMPERATURE
Details
by heating at 40° to 50° C. for 24 hours while vigorous stirring
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
any insoluble matter was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
OC1CC(=C(C(C1)(C)C)C=CC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04983723

Procedure details

In 50 ml of anhydrous acetone was dissolved 2.5 g of 4-(4-hydroxy-2,6,6-trimethylcyclohex-1-enyl)but-3-en-2-ol, and 10.4 g of activated manganese dioxide was added to the solution, followed by heating at 40° to 50° C. for 24 hours while vigorous stirring. After completion of the reaction, the reaction mixture was allowed to cool to room temperature, and any insoluble matter was removed by filtration. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography to obtain 1.5 g (yield: 60%) of 4-(4-hydroxy-2,6,6-trimethylcyclohex-1-enyl)but-3-en-2-one.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[C:5]([CH:10]=[CH:11][CH:12]([OH:14])[CH3:13])=[C:4]([CH3:15])[CH2:3]1>CC(C)=O.[O-2].[O-2].[Mn+4]>[OH:1][CH:2]1[CH2:7][C:6]([CH3:8])([CH3:9])[C:5]([CH:10]=[CH:11][C:12](=[O:14])[CH3:13])=[C:4]([CH3:15])[CH2:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
OC1CC(=C(C(C1)(C)C)C=CC(C)O)C
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
10.4 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution
TEMPERATURE
Type
TEMPERATURE
Details
by heating at 40° to 50° C. for 24 hours while vigorous stirring
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
any insoluble matter was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
OC1CC(=C(C(C1)(C)C)C=CC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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